molecular formula C20H24N2O4S B2470908 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide CAS No. 954713-59-8

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2470908
CAS No.: 954713-59-8
M. Wt: 388.48
InChI Key: YAXUDWXKUUEALW-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, an ethoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrolidinone ring. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide
  • N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide

Uniqueness

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-18-8-6-17(7-9-18)22-14-16(12-20(22)23)13-21-27(24,25)19-10-4-15(2)5-11-19/h4-11,16,21H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXUDWXKUUEALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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